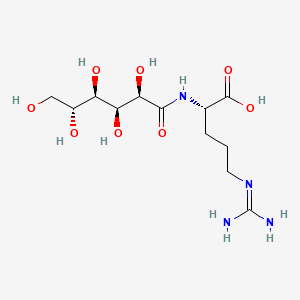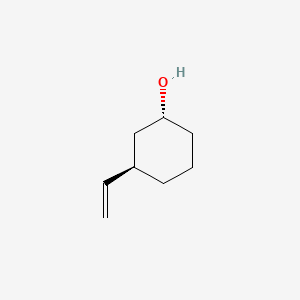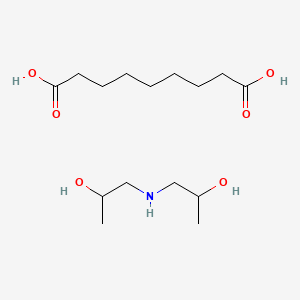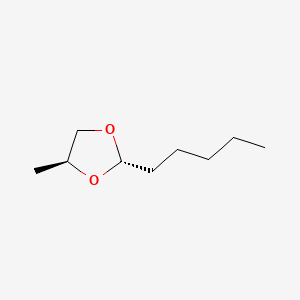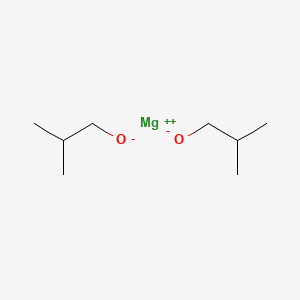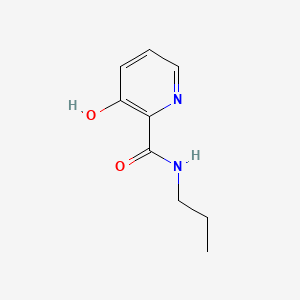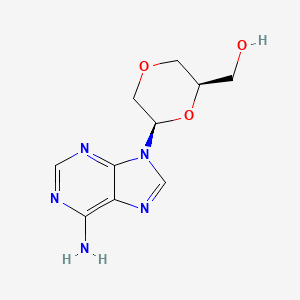![molecular formula C34H70N4O2 B12663241 N,N'-[Ethylenebis(iminoethylene)]bismyristamide CAS No. 93918-50-4](/img/structure/B12663241.png)
N,N'-[Ethylenebis(iminoethylene)]bismyristamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Ethylenebis(iminoethylene)]bismyristamide is a synthetic organic compound with the molecular formula C34H70N4O2 and a molecular weight of 566.90 g/mol. It is characterized by its long aliphatic chains and amide functional groups, making it a versatile compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Ethylenebis(iminoethylene)]bismyristamide typically involves the reaction of ethylenediamine with myristic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted to form the final product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of N,N’-[Ethylenebis(iminoethylene)]bismyristamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process.
Chemical Reactions Analysis
Types of Reactions: N,N’-[Ethylenebis(iminoethylene)]bismyristamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents such as alkyl halides can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: N-alkylated amides
Scientific Research Applications
N,N’-[Ethylenebis(iminoethylene)]bismyristamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of cosmetics and personal care products for its moisturizing properties.
Mechanism of Action
The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bismyristamide involves its interaction with lipid membranes. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can enhance the absorption of hydrophobic drugs by increasing membrane permeability.
Comparison with Similar Compounds
N,N’-[Ethylenebis(iminoethylene)]bisstearamide: Similar structure but with stearic acid chains instead of myristic acid.
N,N’-[Ethylenebis(iminoethylene)]bislauramide: Contains lauric acid chains, making it shorter and less hydrophobic.
Uniqueness: N,N’-[Ethylenebis(iminoethylene)]bismyristamide is unique due to its specific chain length and hydrophobicity, which provide optimal balance for applications in surfactants and emulsifiers. Its ability to integrate into lipid membranes also makes it particularly valuable in biological and medical research.
Properties
CAS No. |
93918-50-4 |
|---|---|
Molecular Formula |
C34H70N4O2 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
N-[2-[2-[2-(tetradecanoylamino)ethylamino]ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C34H70N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(39)37-31-29-35-27-28-36-30-32-38-34(40)26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-32H2,1-2H3,(H,37,39)(H,38,40) |
InChI Key |
CJGHEDCNEYQSAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




